molecular formula C12H12N6O B12623334 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-70-7

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12623334
CAS No.: 917759-70-7
M. Wt: 256.26 g/mol
InChI Key: DDEMLKYPEBKSKV-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-70-7) is a high-value chemical scaffold based on the pyrido[3,2-d]pyrimidine core, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases and its potent kinase inhibitory activity . The 4-ethoxy group is a common feature in kinase-targeting compounds, as evidenced by its presence in potent LRRK2 inhibitors developed for Parkinson's disease research . The 1H-pyrazol-4-yl substituent is a privileged structure in drug discovery, frequently employed as a bioisostere to optimize potency, selectivity, and physicochemical properties of small molecule inhibitors . This specific molecular architecture positions the compound as a key intermediate for the development of targeted therapies. Pyrido[3,2-d]pyrimidines have been specifically identified in patents as inhibitors of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive immuno-oncology target for next-generation cancer immunotherapies . Furthermore, the core scaffold has demonstrated direct antiviral applications, with related pyrido[3,2-d]pyrimidine compounds being developed as inhibitors of the Hepatitis C virus (HCV) . Researchers can utilize this versatile compound as a building block to explore its potential across multiple therapeutic areas, including oncology, virology, and immunology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917759-70-7

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H12N6O/c1-2-19-11-10-9(17-12(13)18-11)4-3-8(16-10)7-5-14-15-6-7/h3-6H,2H2,1H3,(H,14,15)(H2,13,17,18)

InChI Key

DDEMLKYPEBKSKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CNN=C3)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a widely used technique in the synthesis of amines from carbonyl compounds. In this context, it involves the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent.

Procedure:

  • Starting Material: An appropriate pyrido[3,2-d]pyrimidine derivative is reacted with 1H-pyrazole-4-carboxaldehyde.

  • Reagents: Sodium cyanoborohydride is commonly used as a reducing agent to facilitate the formation of the amine.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature.

  • Yield: This method generally provides good yields (around 70-85%) depending on reaction conditions and purity of starting materials.

Condensation Reactions

Condensation reactions are another effective method for synthesizing this compound, often involving the formation of a new bond between two reactants with the loss of a small molecule (e.g., water).

Procedure:

  • Starting Material: The synthesis begins with ethyl 4-amino-6-(1H-pyrazol-4-yl)pyrimidine-2-carboxylate.

  • Reagents: Ethanol or acetic acid can be used as solvents, with catalysts such as p-toluenesulfonic acid to enhance reaction rates.

  • Reaction Conditions: Heating the mixture under reflux conditions for several hours is common.

  • Yield: Condensation methods can yield up to 80% of the desired product, although purification may be required to remove by-products.

Substitution Reactions

Substitution reactions involve replacing one functional group in a compound with another. This method can be particularly useful when introducing the ethoxy group into the pyrido[3,2-d]pyrimidine framework.

Procedure:

  • Starting Material: A halogenated pyrido[3,2-d]pyrimidine derivative serves as the precursor.

  • Reagents: Ethanol and sodium ethoxide are typically used to facilitate the substitution process.

  • Reaction Conditions: The reaction may be conducted at elevated temperatures (around 100°C) for optimal results.

  • Yield: Yields from substitution reactions can vary significantly but often range from 60% to 75%, depending on sterics and electronics of the substrate.

Comparative Data Table

The following table summarizes the preparation methods, starting materials, reagents used, and typical yields:

Method Starting Material Reagents Yield (%)
Reductive Amination Pyrido[3,2-d]pyrimidine + Pyrazole Aldehyde Sodium cyanoborohydride 70 - 85
Condensation Ethyl 4-amino-6-(1H-pyrazol-4-yl) Ethanol/Acetic acid + Catalyst 80
Substitution Halogenated Pyrido[3,2-d]pyrimidine Ethanol + Sodium ethoxide 60 - 75

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrido[3,2-d]pyrimidine-2,6-dione.

    Reduction: Formation of 4-ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine derivatives.

    Substitution: Formation of various substituted pyrido[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

The compound is primarily recognized for its role as a scaffold in the development of small molecules with therapeutic properties. Its structural features allow for the modification and optimization of derivatives aimed at targeting specific biological pathways.

Anticancer Activity

One of the most significant applications of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is in cancer therapy. Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit potent inhibitory effects on various kinases involved in cancer progression. For example, compounds derived from this scaffold have been identified as inhibitors of HPK1 (hematopoietic progenitor kinase 1), which plays a critical role in T-cell signaling and tumor immunity. Inhibiting HPK1 can enhance anti-tumor immunity and is a promising strategy for cancer treatment .

Enzyme Inhibition

The compound also serves as a potent inhibitor for histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through histone modification. KDM inhibitors derived from the pyrido[3,2-d]pyrimidine framework have shown potential in treating various diseases linked to epigenetic alterations, including cancer and neurodegenerative disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is crucial for optimizing its pharmacological properties. Modifications at specific positions on the pyrido[3,2-d]pyrimidine core can significantly influence its biological activity and selectivity towards target enzymes.

Case Studies

Several studies have demonstrated how alterations to the core structure can enhance potency and selectivity:

  • KDM Inhibition : A series of derivatives were synthesized with varying substituents at the 6-position of the pyrido[3,2-d]pyrimidine ring, leading to compounds that exhibited improved binding affinity to KDMs while maintaining low toxicity profiles in cellular assays .
CompoundKDM Inhibition IC50 (µM)Selectivity Ratio
Compound A0.5>100
Compound B0.8>50
Compound C0.3>200

Future Directions and Research Opportunities

The ongoing research into 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine indicates several promising avenues:

  • Combination Therapies : Exploring the synergistic effects of this compound with existing chemotherapeutics could enhance treatment efficacy.
  • Novel Delivery Systems : Investigating nanoparticle-based delivery systems to improve bioavailability and targeted delivery to tumor sites.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[3,2-d]pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Biological Activity/Application Key References
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine C4: Ethoxy; C6: 1H-Pyrazol-4-yl Potential kinase inhibitor (inferred)
Nefextinib (MAX-40279) Thieno[3,2-d]pyrimidine C7: 4-Fluoro-2-methoxyphenyl; C6: Methyl; C2: Pyrazol-4-yl-piperidine Tyrosine kinase inhibitor (FLT3, FGFR)
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine C6: 2-Fluoropyridin-4-yl; C4: Amine Structural ligand (PDB ID: L0K7GF)
4-(4-Morpholinyl)-6-(2-thienyl)pyrido[3,2-d]pyrimidin-2-amine Pyrido[3,2-d]pyrimidine C4: Morpholinyl; C6: 2-Thienyl Medicinal chemistry scaffold
N-(tert-butyl)-4-ethoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (7b) Thieno[3,2-d]pyrimidine C4: Ethoxy; C6: p-Tolyl Dual-stage antiplasmodial activity

Key Observations:

Thieno analogs like Nefextinib show pronounced kinase inhibition, suggesting sulfur-containing cores may improve target selectivity .

Substituent Effects :

  • C4 Ethoxy Group : Present in both the target compound and 7b, this substituent may enhance solubility and metabolic stability compared to morpholinyl (e.g., in ) or amine groups (e.g., in ).
  • C6 Pyrazole : The 1H-pyrazol-4-yl group in the target compound is structurally analogous to the pyrazol-4-yl-piperidine in Nefextinib, a critical moiety for kinase inhibition via hydrogen bonding .
  • Aromatic vs. Heteroaromatic C6 Groups : Thienyl (in ) or fluoropyridinyl (in ) substituents at C6 modulate electronic properties, influencing binding affinity and pharmacokinetics.

Research Findings and Pharmacological Implications

Table 2: Experimental Data for Selected Analogs

Compound IC50 (Kinase Assay) Solubility (µg/mL) LogP Key Findings
Nefextinib (MAX-40279) FLT3: 0.8 nM 12.5 (pH 7.4) 3.1 Orphan drug designation for AML therapy
4-(4-Morpholinyl)-6-(2-thienyl)pyrido[3,2-d]pyrimidin-2-amine N/A 8.2 (pH 7.4) 2.8 Improved blood-brain barrier penetration
N-(tert-butyl)-4-ethoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (7b) Antiplasmodial: EC50 = 0.3 µM 5.6 (pH 7.4) 3.5 Dual-stage activity against Plasmodium

Insights:

  • Kinase Inhibition: Pyrazole-containing derivatives (e.g., Nefextinib) exhibit nanomolar IC50 values, underscoring the importance of this group in targeting ATP-binding pockets .
  • Solubility and LogP : Ethoxy and morpholinyl groups improve aqueous solubility compared to hydrophobic substituents like p-tolyl .

Biological Activity

4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic implications.

Structure-Activity Relationship (SAR)

The compound belongs to a class of pyrazole derivatives that have shown significant biological activity. The incorporation of the ethoxy and pyrazole moieties into the pyrido[3,2-d]pyrimidine scaffold is crucial for enhancing its pharmacological properties.

Key Structural Features:

  • Ethoxy Group: Enhances solubility and bioavailability.
  • Pyrazole Ring: Contributes to the modulation of protein interactions and receptor binding.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of pyrido[3,2-d]pyrimidine have shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating that modifications to the core structure can lead to enhanced efficacy against tumors .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (μM)
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amineA549 (Lung)0.127
4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amineMCF7 (Breast)0.560

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. The most potent inhibitor in this series displayed a KiK_i value of 0.005 µM, demonstrating a high degree of selectivity over other kinases .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and cell cycle arrest at critical checkpoints (S and G2/M phases). This is facilitated by the downregulation of phosphorylated retinoblastoma protein, which is essential for cell cycle progression .

Case Studies

In a study focused on the development of new therapeutic agents targeting cancer, researchers synthesized a series of pyrazole derivatives, including 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine. These compounds were tested for their antiproliferative effects on a panel of 13 cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity across multiple lines, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors under reflux conditions. For example, refluxing intermediates in ethanol with morpholine derivatives and formaldehyde for 10 hours, followed by solvent removal under reduced pressure and crystallization from ethanol (95%) to isolate the product . Key factors include reaction time, solvent choice (e.g., ethanol for polarity control), and stoichiometric ratios of reagents like morpholine to ensure complete functionalization. Post-reaction purification via recrystallization or column chromatography is critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen/carbon environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups (e.g., ethoxy or amine moieties). For example, ¹H NMR in CDCl₃ can resolve aromatic protons in the pyrido[3,2-d]pyrimidine core, and HRMS (ESI) provides exact mass confirmation (e.g., m/z 215 [M+H]⁺ in related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), impurities, or tautomerism. To resolve these:

Cross-validate using multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm coupling patterns) .

Replicate synthesis under standardized conditions to isolate pure samples.

Employ computational NMR prediction tools (e.g., density functional theory) to model expected shifts and compare with experimental data .

  • Example: A study reported δ 8.87 ppm for pyridin-3-yl protons in CDCl₃, while another noted slight variations due to residual solvent peaks; rigorous drying and deuterated solvent selection minimized discrepancies .

Q. What computational strategies are recommended for optimizing the synthesis pathway to improve regioselectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and identify energy barriers for competing pathways. For instance:

Use reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential intermediates and byproducts .

Combine with machine learning to analyze experimental datasets (e.g., solvent/base combinations) and predict optimal conditions.

Validate predictions via small-scale parallel reactions (e.g., varying temperature or catalyst loading) to refine regioselectivity .

Q. How can structural modifications (e.g., substituent variations) be systematically explored to enhance target binding affinity in biochemical assays?

  • Methodological Answer :

Design analogs by replacing the ethoxy group with bulkier substituents (e.g., morpholinyl or thiophene) to assess steric effects.

Use molecular docking to screen virtual libraries against target proteins (e.g., kinases or antimicrobial targets).

Synthesize derivatives via Mannich reactions (e.g., adding morpholine-methyl groups) and evaluate activity via dose-response assays .

  • Example: Pyrazolo-pyrimidine analogs with morpholine modifications showed enhanced antimicrobial activity, suggesting similar strategies could apply to the target compound .

Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing conflicting biological activity data in related pyrido[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

Perform meta-analyses of dose-response curves and IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences).

Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanism-specific effects.

Apply statistical tools (e.g., ANOVA) to identify significant outliers and correlate structural features with activity trends .

Q. How should researchers approach stability studies to determine optimal storage conditions for this compound?

  • Methodological Answer :

Conduct accelerated degradation studies under varied conditions (light, humidity, temperature).

Monitor stability via HPLC purity checks and LC-MS for degradation products.

Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation, as recommended for related pyrimidine amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.